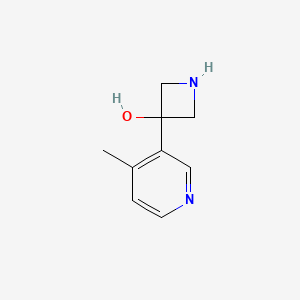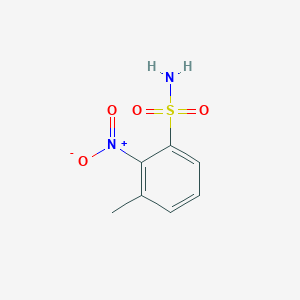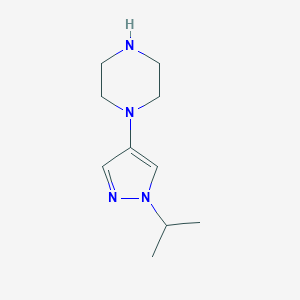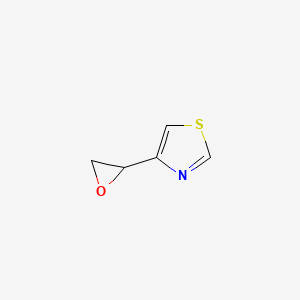
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is a chemical compound with a unique structure that includes an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride typically involves the formation of the oxazolidinone ring followed by the introduction of the aminomethyl group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate amino alcohols and carbonyl compounds, cyclization reactions can form the oxazolidinone ring.
Aminomethylation: Introduction of the aminomethyl group can be achieved through reductive amination or other aminomethylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can introduce various functional groups onto the aminomethyl moiety.
Applications De Recherche Scientifique
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-(aminomethyl)-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]pyrrolidin-2-one: Shares the aminomethyl group but differs in the ring structure.
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride: Contains a bicyclic ring system and a morpholine ring.
Uniqueness
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is unique due to its specific oxazolidinone ring structure and the presence of the aminomethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
2792161-89-6 |
|---|---|
Formule moléculaire |
C6H13ClN2O2 |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
(4S)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)8-5(9)10-6;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |
Clé InChI |
RTCNFPDSSDAUJB-WCCKRBBISA-N |
SMILES isomérique |
CC1([C@@H](NC(=O)O1)CN)C.Cl |
SMILES canonique |
CC1(C(NC(=O)O1)CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
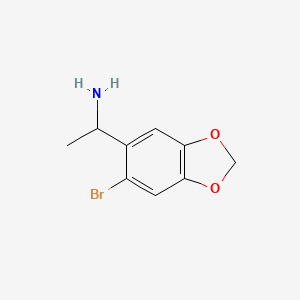

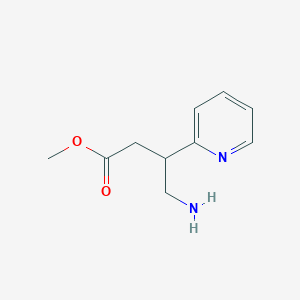
![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
